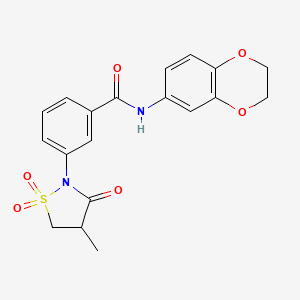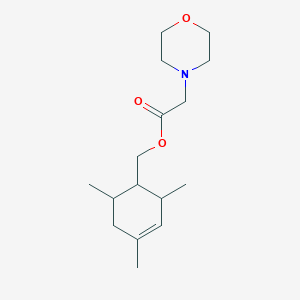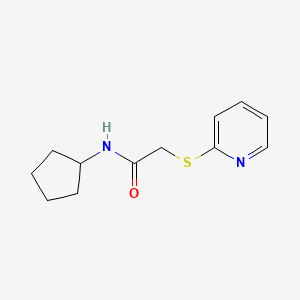![molecular formula C19H28N2O3S B5089227 N-cyclopentyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5089227.png)
N-cyclopentyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications in various medical conditions. This compound is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body.
Wirkmechanismus
N-cyclopentyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body. These receptors are involved in a wide range of physiological processes, including pain sensation, inflammation, and immune function. N-cyclopentyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide binds to these receptors and activates them, leading to a cascade of downstream effects that ultimately result in its therapeutic effects.
Biochemical and Physiological Effects:
N-cyclopentyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide has been shown to have a wide range of biochemical and physiological effects in preclinical studies. It has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and GABA, which are involved in pain sensation, mood regulation, and other physiological processes. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopentyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide has several advantages as a research tool, including its potency, selectivity, and well-characterized pharmacological profile. However, it also has some limitations, including its potential for off-target effects and the need for careful dosing and administration to avoid toxicity.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclopentyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide, including its potential use as a therapeutic agent in various medical conditions. Further studies are needed to fully elucidate its mechanism of action and potential side effects, as well as to explore its therapeutic potential in clinical trials. Additionally, there is a need for the development of more selective and potent CB1 and CB2 receptor agonists that can be used as research tools and potential therapeutic agents.
Synthesemethoden
N-cyclopentyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide is synthesized through a multistep process that involves the reaction of cyclopentylmagnesium bromide with 2,5-dimethylbenzenesulfonyl chloride, followed by the addition of piperidine-4-carboxylic acid and subsequent purification steps.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-1-[(2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide has been studied for its potential therapeutic applications in a wide range of medical conditions, including pain management, neurodegenerative disorders, and cancer. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in preclinical studies.
Eigenschaften
IUPAC Name |
N-cyclopentyl-1-(2,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-14-7-8-15(2)18(13-14)25(23,24)21-11-9-16(10-12-21)19(22)20-17-5-3-4-6-17/h7-8,13,16-17H,3-6,9-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACOAAWCUWOHPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B5089153.png)
![ethyl 7-bromo-1,14-dimethyl-4,10-bis(4-methylphenyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B5089165.png)
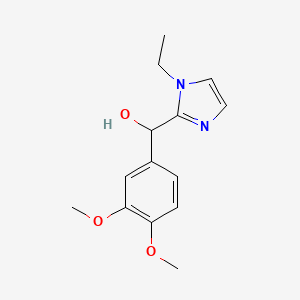
![N~1~-(2-methoxy-5-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5089177.png)
![11-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5089186.png)
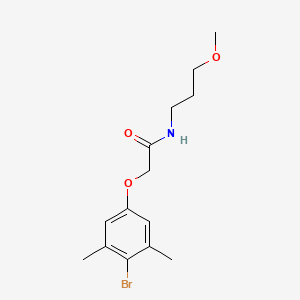
![3-methyl-5-{[1-(2-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5089213.png)
![isopropyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B5089220.png)
![2-chlorobenzyl 2-[5-(4-ethoxyphenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B5089228.png)
